molecular formula C9H9IO B8704010 3-Iodo-3-phenylprop-2-en-1-ol CAS No. 405233-99-0

3-Iodo-3-phenylprop-2-en-1-ol

Cat. No. B8704010
M. Wt: 260.07 g/mol
InChI Key: AUNIPFJRJAYDJO-UHFFFAOYSA-N
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Patent
US06964981B2

Procedure details

Red-Al™ (3.4M in toluene, 33 ml) was dissolved in diethyl ether (100 ml) and cooled to −10° C. to which 3-phenyl-2-propyn-1-ol (10 g, 0.076 mol) dissolved in diethyl ether (10 ml) was added dropwise, causing the solution to turn a dark red/brown colour. The reaction was stirred for 1 hour. The solution was cooled to −78° C. and iodine monochloride (1.0M solution in dichloromethane, 114 ml) was added causing the solution to turn a dark brown colour. The mixture was allowed to warm to room temperature and stirred for 1 hour. A 10% solution of potassium sodium tartaric acid (800 ml) was added, producing a white precipitate, this was removed by filtration and the filtrate was extracted with diethyl ether (3×75 ml). The combined organic extracts were washed with sodium thiosulphate (5×60 ml), brine, dried (MgSO4) and the solvent removed in vacuo to afford the crude title compound as a light brown oil (19.5 g, 95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
114 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium sodium tartaric acid
Quantity
800 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
COCCO[AlH2-]OCCOC.[Na+].[C:13]1([C:19]#[C:20][CH2:21][OH:22])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[I:23]Cl.C(O)(=O)C(C(C(O)=O)O)O.[Na].[K]>C1(C)C=CC=CC=1.C(OCC)C>[I:23][C:19]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[CH:20][CH2:21][OH:22] |f:0.1,4.5.6,^1:34,35|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#CCO
Step Three
Name
Quantity
114 mL
Type
reactant
Smiles
ICl
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium sodium tartaric acid
Quantity
800 mL
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O.[Na].[K]
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
producing a white precipitate
CUSTOM
Type
CUSTOM
Details
this was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with diethyl ether (3×75 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with sodium thiosulphate (5×60 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC(=CCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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